1,4-Bis(4-bromobutoxy)benzene
CAS No.: 66619-91-8
Cat. No.: VC4121999
Molecular Formula: C14H20Br2O2
Molecular Weight: 380.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66619-91-8 |
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Molecular Formula | C14H20Br2O2 |
Molecular Weight | 380.11 g/mol |
IUPAC Name | 1,4-bis(4-bromobutoxy)benzene |
Standard InChI | InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |
Standard InChI Key | KTOGCLNNHBUUOX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |
Canonical SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |
Synthesis and Preparation
Synthetic Routes
The synthesis of 1,4-bis(4-bromobutoxy)benzene typically involves a nucleophilic substitution reaction between resorcinol (1,4-dihydroxybenzene) and 1,4-dibromobutane under alkaline conditions. A representative procedure includes:
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Reaction Setup: Resorcinol (1.0 equiv.) and potassium carbonate (2.0 equiv.) are stirred in acetone at 60°C for 15 minutes.
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Alkylation: 1,4-Dibromobutane (2.1 equiv.) is added, and the mixture is refluxed for 7 hours.
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Workup: The product is extracted with chloroform, washed with water and brine, dried over Na₂SO₄, and purified via column chromatography (CHCl₃:hexane = 1:9).
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Crystallization: Recrystallization from methanol yields colorless crystals .
Key Reaction Parameters:
Parameter | Value |
---|---|
Temperature | 60°C |
Solvent | Acetone |
Catalyst | K₂CO₃ |
Yield | ~70% (crude) |
Industrial Considerations
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency in scaled-up processes. The use of dichloroethane as a solvent improves selectivity for the 1,4-regioisomer .
Molecular and Crystalline Structure
Structural Features
X-ray crystallography reveals:
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Symmetry: The molecule exhibits inversion symmetry, with the benzene ring and bromobutoxy chains lying in the same plane .
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Conformation: The 4-bromobutoxy chain adopts an extended antiperiplanar conformation, as evidenced by torsion angles (C5–O1–C4–C3 = −179.55°, O1–C4–C3–C2 = −176.29°) .
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Packing: Weak C–H···π interactions (2.84 Å) stabilize a herringbone arrangement in the crystal lattice .
Crystallographic Data:
Parameter | Value |
---|---|
Space group | P2₁/n |
Unit cell (Å) | a = 9.0845, b = 5.3436, c = 15.3509 |
Density (g/cm³) | 1.702 |
Physicochemical Properties
Basic Properties
Property | Value | Source |
---|---|---|
Molecular weight | 380.11 g/mol | |
Melting point | Not reported | – |
Boiling point | Not reported | – |
Density | 1.702 g/cm³ | |
Refractive index | Not reported | – |
Stability and Reactivity
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Reactivity: The bromine atoms serve as leaving groups, enabling Suzuki couplings and nucleophilic substitutions .
Applications in Materials Science
Electroluminescent Materials
1,4-Bis(4-bromobutoxy)benzene is a precursor for soluble electroluminescent polymers used in organic light-emitting diodes (OLEDs). Its derivatives form π-conjugated systems with tunable emission wavelengths .
Pillararene Synthesis
The compound is critical in synthesizing co-pillar[3+2]arenes, macrocycles with applications in supramolecular chemistry:
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Functionalization: Bromine substituents allow post-synthetic modifications (e.g., quaternization with trimethylamine) .
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Host-Guest Chemistry: Modified pillararenes exhibit high binding affinity for dicarboxylic acids (Ka ≈ 10³–10⁴ M⁻¹) .
Example Derivative:
Compound | Application |
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Trimethylammonium-functionalized pillararene | Water-soluble host for drug delivery |
Recent Research Developments
Constitutional Isomers in Supramolecular Chemistry
Co-cyclization of 1,4-bis(4-bromobutoxy)benzene with 1,4-dimethoxybenzene yields constitutional isomers of pillararenes. HPLC analysis shows a 3:1 ratio for tetra-bromo vs. hexa-bromo isomers, influencing their stacking patterns and host-guest dynamics .
Halogen-Bonded Assemblies
In the solid state, bromine atoms participate in halogen bonding (Br···Br = 3.45 Å), forming supramolecular dimers or polymers. These structures have potential in crystal engineering .
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